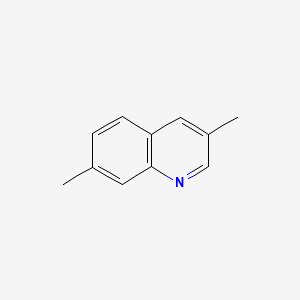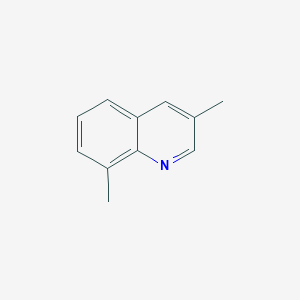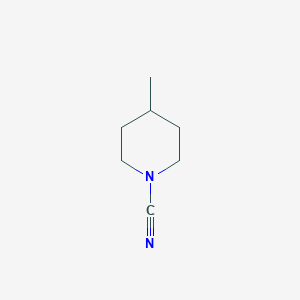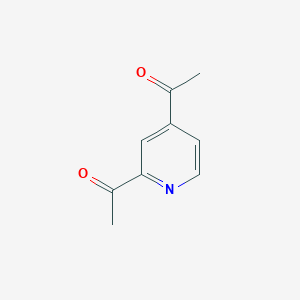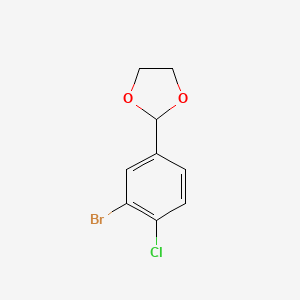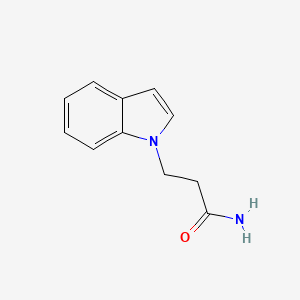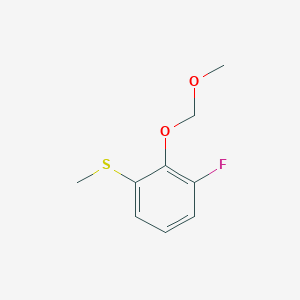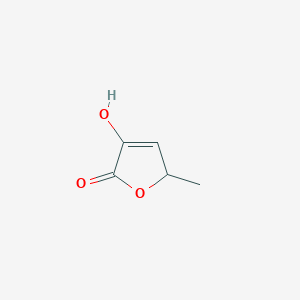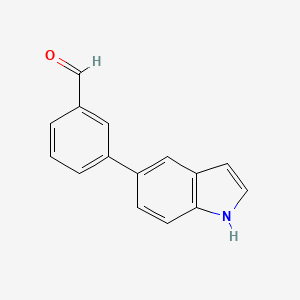
2-Phenoxypyridine-4-boronic acid pinacol ester
概要
説明
“2-Phenoxypyridine-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2096331-18-7. Its molecular weight is 297.16 and its IUPAC name is 2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 .
Chemical Reactions Analysis
Pinacol boronic esters are used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . Protodeboronation of pinacol boronic esters has been reported utilizing a radical approach .
Physical And Chemical Properties Analysis
科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters, including variants similar to 2-Phenoxypyridine-4-boronic acid pinacol ester, pose unique analytical challenges due to their propensity for hydrolysis, complicating their purity assessment and quality control. Techniques such as reversed-phase HPLC using highly basic mobile phases have been developed to address these challenges, ensuring the stability and accurate analysis of these reactive compounds (Zhong et al., 2012).
Metal-Free C-H Borylation
An innovative metal-free ortho C-H borylation method for 2-phenoxypyridines utilizing BBr3 followed by esterification with pinacol has been developed, showcasing the versatility of these boronic esters in facilitating functionalizations of aryl C-H bonds under mild conditions, thereby broadening the scope of accessible aryl boronates (Niu et al., 2012).
Application in Polymer Synthesis
The utility of pinacolboronate esters extends into polymer chemistry, where they enable the synthesis of π-conjugated polymers with boronic acid (ester) termini. Such polymers have potential applications in materials science, including organic electronics and light-emitting diodes (Nojima et al., 2016).
Drug Delivery System Development
In the pharmaceutical domain, pinacolboronate esters have been studied for their role in improving membrane permeability and cytoprotection, demonstrating their potential in drug delivery systems. For instance, modifications to the chemical structure of N,N′‐bis(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid (HBED) have been explored to enhance its bioavailability, underscoring the therapeutic applications of these compounds (Thiele & Sloan, 2016).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as biaryls and heterobiaryls, benefits from the stability and reactivity of pinacol boronate esters. These compounds have facilitated the development of novel synthetic routes, avoiding the instability associated with traditional boronic acids and offering a more versatile toolkit for chemists (Robbins & Hartwig, 2012).
作用機序
Target of Action
The primary target of 2-Phenoxypyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.
Pharmacokinetics
It’s known that the compound is generally stable . It’s also worth noting that the compound’s susceptibility to hydrolysis is influenced by the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Safety and Hazards
将来の方向性
A detailed experimental and computational analysis of Bpin and structurally related boronic esters has been reported, which allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume . This could open up new avenues for the use of these compounds in various chemical reactions.
特性
IUPAC Name |
2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZYXKDKIMSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



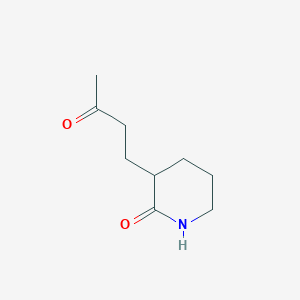

![10H-Azepino[1,2-a]indole](/img/structure/B3349157.png)
